REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([Cl:8])=[N+:6]([O-])[C:5]([C:10]([O:12][CH3:13])=[O:11])=[CH:4][CH:3]=1.P(Cl)(Cl)([Cl:16])=O>>[Cl:16][C:3]1[C:2]([Cl:1])=[C:7]([Cl:8])[N:6]=[C:5]([C:10]([O:12][CH3:13])=[O:11])[CH:4]=1
|
Name
|
methyl 5,6-dichloropyridine-2-carboxylate-N-oxide
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C([N+](=C1Cl)[O-])C(=O)OC
|
Name
|
|
Quantity
|
15.7 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated sodium bicarbonate solution, water, brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=NC(=C1Cl)Cl)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.083 mol | |
AMOUNT: MASS | 20 g | |
YIELD: CALCULATEDPERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |